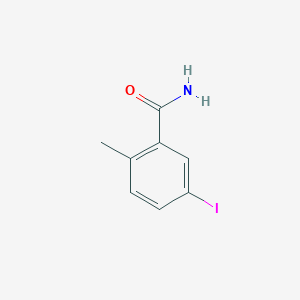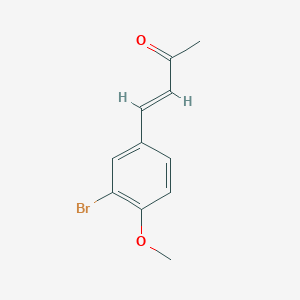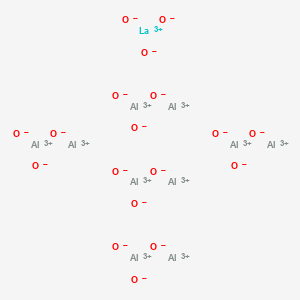
Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid: is a boronic acid derivative characterized by its unique structure, which includes a propyl group attached to a cyclohexyl ring and a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring system, which can be achieved through various cyclization reactions.
Boronic Acid Introduction: The boronic acid group is introduced via a reaction with a suitable boron-containing reagent, such as boronic acid or boronate ester.
Propyl Group Addition: The propyl group is added to the cyclohexyl ring through alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or amines (e.g., aniline) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of borane or boronate ester.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
Chemistry: Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.
Medicine: The compound’s boronic acid group makes it a candidate for drug development, especially in the design of boron-containing pharmaceuticals with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
作用机制
The mechanism of action of Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to inhibition or modification of enzyme activity. This interaction is crucial in its role as an enzyme inhibitor and in the formation of stable complexes in material science applications.
相似化合物的比较
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of a cyclohexyl ring.
Cyclohexylboronic acid: Lacks the propyl group and the additional cyclohexyl ring.
4-Propylphenylboronic acid: Contains a propyl group but has a phenyl ring instead of a cyclohexyl ring.
Uniqueness: Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid is unique due to its dual cyclohexyl ring system and the presence of a propyl group, which imparts distinct steric and electronic properties. These features enhance its reactivity and make it a valuable compound in various synthetic and industrial applications.
属性
CAS 编号 |
1256346-32-3 |
|---|---|
分子式 |
C15H27BO2 |
分子量 |
250.19 g/mol |
IUPAC 名称 |
cyclohexen-1-yl-(4-propylcyclohexyl)oxyborinic acid |
InChI |
InChI=1S/C15H27BO2/c1-2-6-13-9-11-15(12-10-13)18-16(17)14-7-4-3-5-8-14/h7,13,15,17H,2-6,8-12H2,1H3 |
InChI 键 |
OGNIHQFHKBPKDW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CCCCC1)(O)OC2CCC(CC2)CCC |
同义词 |
Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)



![3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene](/img/structure/B1143916.png)


